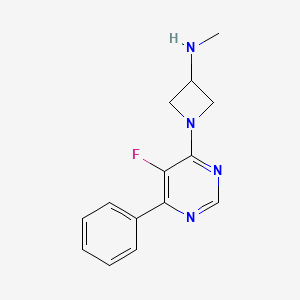

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine

Description

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine is a heterocyclic compound featuring a pyrimidine core substituted with fluorine and phenyl groups at positions 5 and 6, respectively. This compound is hypothesized to interact with biological targets such as kinases or neurotransmitter receptors due to its structural resemblance to pharmacologically active pyrimidine derivatives.

Properties

IUPAC Name |

1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4/c1-16-11-7-19(8-11)14-12(15)13(17-9-18-14)10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSRFXQBFBTGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under specific conditions, such as heating with a base or acid catalyst.

Introduction of the Fluorine Atom: The fluorine atom is introduced into the phenyl ring through a fluorination reaction, which can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of an appropriate precursor, often involving a nucleophilic substitution reaction.

Coupling of the Pyrimidine and Azetidine Rings: The final step involves coupling the fluorinated phenylpyrimidine moiety with the azetidine ring through a nitrogen atom, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

Reduction: LiAlH4, NaBH4, H2 (hydrogen gas) with a catalyst

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and inferred properties of the target compound and its analogs:

Physicochemical and Pharmacokinetic Insights

- Lipophilicity: The target compound’s phenyl group contributes to moderate lipophilicity (logP ~2.5), whereas analogs like the quinoline derivative () exhibit higher logP (~3.8), favoring blood-brain barrier penetration but risking solubility issues .

- Solubility : The 4-methoxyphenyl analog () likely improves aqueous solubility due to the polar methoxy group, whereas the pyridyl-substituted compound () balances solubility and permeability via hydrogen-bonding capabilities .

- Metabolic Stability: The azetidine ring’s rigidity in the target compound may reduce oxidative metabolism compared to larger amine systems (e.g., pyrroloquinoline in ) .

Research Findings and Implications

- Azetidine Advantage : The N-methylazetidine moiety offers a balance between rigidity and solubility, contrasting with bulkier systems (e.g., triazolo-pyridazine in ), which may hinder target engagement .

- Substituent Trade-offs : While methoxy or pyridyl groups improve solubility, they may reduce cell permeability, making the target compound’s phenyl group a strategic compromise for bioavailability .

Biological Activity

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a fluorinated phenylpyrimidine moiety linked to an azetidine ring, which may contribute to its biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound’s structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could modulate the activity of receptors, influencing cellular signaling.

- Gene Expression Regulation : The compound might affect the expression of genes tied to various biological processes.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that this compound showed significant growth inhibition in cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 µM, outperforming the standard drug 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50) |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | 11.73 |

Additionally, the compound was found to increase levels of caspase 9, indicating its potential to induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

This compound can be compared with other pyrimidine derivatives known for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| 1-(5-Fluoro-6-methylpyrimidin-2-yl)-N-benzylacetamide | Anticancer |

| N-[1-(5-Fluoro-6-pyridinyl)azetidin-3-y]-(4-methylphenyl)amide | Antimicrobial |

| N-[1-(5-Fluoro-pyrimidinyl)azetidin]-2-pyridinamine | Antiviral |

This comparison highlights the diverse biological activities associated with pyrimidine derivatives, suggesting that structural modifications can significantly influence their pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds, emphasizing the importance of structural features in determining activity:

- A study on pyrimidine derivatives revealed that modifications at specific positions could enhance anticancer activity while reducing toxicity .

- Another research indicated that fluorinated compounds often exhibit improved potency against resistant strains of bacteria .

These findings underscore the relevance of continued research into the biological activities of compounds like this compound.

Q & A

Q. How can intramolecular hydrogen bonding be exploited to stabilize the compound’s bioactive conformation?

- Methodological Answer :

- X-ray Analysis : Identify key H-bonds (e.g., N–H⋯N between azetidine NH and pyrimidine N1) that rigidify the structure, as seen in related compounds .

- Mutagenesis Studies : Introduce steric hindrance (e.g., Cα-methylation) to disrupt H-bonding and correlate with loss of activity in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.